trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
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Overview
Description
trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol: is a chemical compound with a unique structure that includes a cyclopentanol ring and a pyrazole moiety. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its distinctive configuration and functional groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with hydrazine to form the corresponding hydrazone, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the ketone to the alcohol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
Chemistry: trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities .
Biology: In biological research, this compound is used to study enzyme interactions and as a building block for bioactive molecules .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as a precursor for various functional materials .
Mechanism of Action
The mechanism of action of trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules . The cyclopentanol moiety can also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
- trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol
- rac-(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-ol
- rac-(1R,2S)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine
Uniqueness: trans-2-(1H-pyrazol-1-yl)cyclopentan-1-ol is unique due to its specific configuration and the presence of both a pyrazole ring and a cyclopentanol ring. This combination provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1R)-2-pyrazol-1-ylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-4-1-3-7(8)10-6-2-5-9-10/h2,5-8,11H,1,3-4H2/t7?,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKRXYSLZWESBK-BRFYHDHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(C1)N2C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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